N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The chlorination step involves the substitution of a hydrogen atom with a chlorine atom, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studying the interaction with biological macromolecules such as proteins and DNA, providing insights into its mechanism of action and potential therapeutic uses.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Lacks the nitro group, which may result in different biological activities.
N-(1,3-benzothiazol-2-yl)-2-methylbenzamide: Lacks the chlorine and nitro groups, potentially altering its reactivity and applications.
N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide: Lacks the chlorine and methyl groups, which may affect its chemical properties and biological interactions.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both the nitro and chlorine groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the benzothiazole core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-11-13(25(27)28)9-10-16(15)22/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSVOIPHFFBICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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